molecular formula C15H16ClNO3 B4240892 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone

Cat. No.: B4240892
M. Wt: 293.74 g/mol
InChI Key: YWSLJNGKSVPBOU-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone is a synthetic organic compound that features a benzofuran ring substituted with a chloro and methyl group, an acetyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone typically involves multiple steps. One common approach is the electrophilic substitution reaction of salicylaldehyde with trioxane to form a benzofuran nucleus. This is followed by the condensation cyclization with 4-chloro phenacyl bromide in the presence of anhydrous potassium carbonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives, while reduction of the acetyl group can yield the corresponding alcohol.

Scientific Research Applications

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzofuran ring may play a role in binding to these targets, while the morpholine ring could influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring and the presence of a morpholine ring. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-10-6-14-12(8-13(10)16)11(9-20-14)7-15(18)17-2-4-19-5-3-17/h6,8-9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLJNGKSVPBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone
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2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone
Reactant of Route 3
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2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone
Reactant of Route 4
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone
Reactant of Route 5
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2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone
Reactant of Route 6
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2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-1-(morpholin-4-yl)ethanone

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